1,3-Bis(chloromethyl)benzene
Overview
Description
1,3-Bis(chloromethyl)benzene is a chemical compound that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of two chloromethyl groups attached to a benzene ring at the 1 and 3 positions. This dichloride is used in various chemical reactions and has applications in the synthesis of polymers, pharmaceuticals, and other complex organic molecules.
Synthesis Analysis
The synthesis of derivatives of 1,3-bis(chloromethyl)benzene can be achieved through various methods. For instance, 1,3-bis[bis(4-tert-butylphenyl)chloromethyl]benzene and 1,3-bis[bis(4-anisyl)chloromethyl]benzene have been used as capping reagents for cyclodextrins, leading to the production of bridged, permethylated alpha- and beta-cyclodextrin derivatives with yields up to 55% . Another synthesis approach involves the use of bis(trichloromethyl) carbonate for the preparation of 1,3-bis(isocyanatomethyl)benzene, which is an isocyanate known for its high-quality performance and resistance properties .
Molecular Structure Analysis
The molecular structure of 1,3-bis(chloromethyl)benzene derivatives has been studied using various spectroscopic techniques and theoretical calculations. For example, the structure of 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene was characterized by UV-Vis spectroscopy, infrared spectroscopy, and single-crystal X-ray diffraction. Density functional theory (DFT) calculations were used to compare the experimental data with theoretical predictions, showing good agreement between the optimized geometries and the crystal structural parameters .
Chemical Reactions Analysis
1,3-Bis(chloromethyl)benzene derivatives participate in a variety of chemical reactions. The reactivity of such derivatives has been explored in the synthesis of cyclopalladated and non-cyclopalladated complexes, where the 1,3-bis(thiomethyl)benzene unit plays a crucial role in the coordination to the palladium ion . Additionally, 1,3-bis(benzimidazol-2-yl)benzene derivatives have been shown to exhibit potent anionophoric activity, which can be significantly enhanced by the introduction of strong electron-withdrawing substituents .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-bis(chloromethyl)benzene derivatives are influenced by their molecular structure. For instance, the thermal properties of 1,3-bis[3-(2-thiophenyl)-3-oxopropan-oyl]benzene were studied using thermogravimetric analysis (TG-DTG) and differential scanning calorimetry (DSC), revealing a significant mass loss at high temperatures and multiple thermal events indicative of complex decomposition and phase transition behaviors . The luminescent properties of derivatives such as 4-chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol have also been investigated, showing that the molecular structure has a significant impact on the luminescent behavior of the compound .
Scientific Research Applications
1. Synthesis Optimization for Isocyanates
1,3-Bis(chloromethyl)benzene is utilized in the synthesis of 1,3-Bis(isocyanatomethyl)benzene, a high-quality isocyanate known for its excellent yellowing resistance and weather resistance. This compound finds extensive applications in industries such as optical polymer composites, construction, and automotive. The paper delves into the optimization of the synthesis process for this isocyanate, providing a safer, more convenient, and environmentally friendly synthesis route (Dong Jianxun et al., 2018).
2. Regioselective Capping of Cyclodextrins
1,3-Bis[chloromethyl]benzene derivatives are employed as regioselective capping reagents for cyclodextrins, leading to the synthesis of bridged, permethylated alpha- and beta-cyclodextrin derivatives. This opens avenues for the preparation of a wide range of A,B-functionalised cyclodextrins, showing its pivotal role in the field of synthetic organic chemistry (D. Armspach et al., 2005).
3. Enhancement in Elastomer Performance
1,3-Bis(chloromethyl)benzene derivatives like 1,3-Bis(Citraconimidomethyl)benzene (Perkalink 900) act as antireversion agents in sulfur-cured diene elastomers, enhancing the performance of IIR, XIIR, and NBR formulations. This showcases its role in improving the durability and longevity of elastomeric materials (R. Datta & A. Talma, 2001).
4. Iodine Vapor Adsorption
Carbazole-based porous organic polymers synthesized through Friedel-Crafts alkylation of 1,3,5-tri(9-carbazolyl)-benzene using external cross-linking agents, including 1,4-bis(chloromethyl)-benzene, demonstrate high surface areas and good stability. Specifically, polymers with 1,4-bis(chloromethyl)-benzene show a unique mulberry-like morphology and exhibit ultrahigh iodine vapor adsorption performance, highlighting its potential in environmental remediation and pollution control (Shaohui Xiong et al., 2019).
Safety And Hazards
1,3-Bis(chloromethyl)benzene is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), acute toxicity (Category 2, Inhalation), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
1,3-bis(chloromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJWOKACBGZOKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060814 | |
Record name | Benzene, 1,3-bis(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(chloromethyl)benzene | |
CAS RN |
626-16-4 | |
Record name | 1,3-Bis(chloromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Bis(chloromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Bis(chloromethyl)benzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96971 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1,3-bis(chloromethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1,3-bis(chloromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-bis(chloromethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,3-Bis(chloromethyl)benzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4Y9VC52AF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.